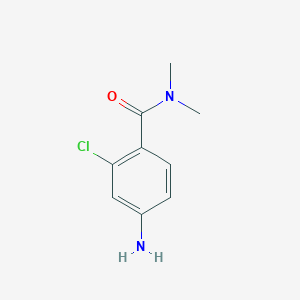

4-amino-2-chloro-N,N-dimethylbenzamide

描述

属性

IUPAC Name |

4-amino-2-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYZVBNRQCDKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449237 | |

| Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98995-06-3 | |

| Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions:

Procedure:

- Combine 4-amino-2-chlorobenzyl alcohol, dimethylamine, and TBHP in acetonitrile.

- Add DIB and reflux until reaction completion (monitored by TLC).

- Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (petroleum ether/EtOAc).

Key Advantages:

- One-pot synthesis minimizes intermediate isolation.

- High regioselectivity for chloro and amino groups.

Multi-Step Synthesis via Nitro Reduction and Amidation

This route involves nitration, reduction, chlorination, and amidation steps.

Step 1: Nitration of 2-Chloro-3-methylbenzoic Acid

Step 2: Reduction of Nitro Group

Step 3: Amidation with Dimethylamine

- Reagents :

- 4-Amino-2-chloro-3-methylbenzoic acid (1.0 mol)

- Thionyl chloride (SOCl₂, 2.0 mol)

- Dimethylamine (3.0 mol)

- Conditions :

- Product : 4-Amino-2-chloro-N,N-dimethylbenzamide (Yield: 78% ).

Electrophilic Halogenation of Preformed Amide

Chlorination of 4-amino-N,N-dimethylbenzamide using N-chlorosuccinimide (NCS).

Reaction Conditions:

Mechanistic Insight:

- Electrophilic substitution occurs preferentially at the ortho position due to the directing effect of the amino group.

One-Pot Synthesis via Benzoxazine Intermediate

Steps:

- Benzoxazine Formation : React 4-amino-2-chlorobenzoic acid with bis(trichloromethyl) carbonate to form 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione.

- Aminolysis : Treat with aqueous methylamine to yield 4-amino-2-chloro-N-methylbenzamide.

- Dimethylation : React with methyl iodide in the presence of NaH.

Yield:

Comparative Analysis of Methods

| Method | Yield | Complexity | Regioselectivity |

|---|---|---|---|

| Oxidative Amidation | 88% | Low | High |

| Multi-Step Synthesis | 78% | High | Moderate |

| Electrophilic Halogenation | 70% | Moderate | High |

| One-Pot Synthesis | 65% | Moderate | Moderate |

Critical Considerations

- Regioselectivity : Oxidative amidation and electrophilic halogenation offer superior control over substituent positions.

- Scalability : The multi-step synthesis is less suitable for large-scale production due to intermediate purification requirements.

- Green Chemistry : Oxidative methods using TBHP/DIB reduce waste compared to traditional halogenation.

化学反应分析

Types of Reactions

4-amino-2-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .

科学研究应用

4-amino-2-chloro-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of pesticides and other agrochemicals.

作用机制

The mechanism of action of 4-amino-2-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

4-Chloro-N,N-dimethylbenzamide (CAS 1673-47-8)

- Structure: Lacks the amino group at the para position.

- Reactivity : Serves as a substrate in iron-catalyzed C(sp²)–C(sp³) cross-coupling reactions, achieving high yields (e.g., 95% for 4-hexyl-N,N-dimethylbenzamide under Fe(acac)₃ catalysis) .

- NMR Properties : The carbonyl ¹³C NMR chemical shift is solvent-dependent, correlating with rotational barriers (ΔG‡) around the C–N bond .

- Comparison: The absence of the amino group in 4-chloro-N,N-dimethylbenzamide simplifies its electronic profile, favoring alkylation reactions.

4-Hydroxy-N,N-dimethylbenzamide

- Structure: Hydroxyl (-OH) replaces the amino and chloro groups.

- Applications : Used in studies of solvent effects on NMR shifts and rotational barriers .

- Comparison: The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the chloro and amino substituents in the target compound.

2-Amino-N,N-dimethylbenzamide (CAS 6526-66-5)

- Reactivity : Used in synthesizing heterocycles via diazabutadiene intermediates .

- Comparison: The ortho-amino group may sterically hinder reactions at the carbonyl group, whereas the para-amino group in the target compound allows for more predictable regioselectivity.

N,N-Dimethylbenzamide Derivatives in Esterification

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -CN) at the para position enhance esterification yields (84–98%), while steric bulk (e.g., 2-methyl substitution) drastically reduces reactivity .

4-Chloro-N-(trichloroethyl)benzamides

- Application: Key intermediates for synthesizing 1,3,5-oxadiazines via dehydrosulfurization. Dicyclohexylcarbodiimide (DCC) yields high-purity products, while I₂/Et₃N enables novel derivatives .

- Comparison: The amino group in the target compound could interfere with dehydrosulfurization by coordinating to catalysts, necessitating modified reaction conditions.

Structural and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

Table 2: Substituent Effects on Esterification Yields

| Substituent (Position) | Example Compound | Yield (%) |

|---|---|---|

| -CF₃ (para) | 4-CF₃-N,N-dimethylbenzamide | 84 |

| -CN (para) | 4-CN-N,N-dimethylbenzamide | 86 |

| -CH₃ (ortho) | 2-CH₃-N,N-dimethylbenzamide | <5 |

| -Cl (para) + -NH₂ (para) | Target Compound | Predicted: Moderate |

生物活性

Overview

4-Amino-2-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O. It features an amino group at the 4-position, a chlorine atom at the 2-position, and two methyl groups attached to the nitrogen atom of the amide group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound is known for its reactivity, which is influenced by its functional groups. It can undergo several types of chemical reactions:

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The compound can be reduced to yield different amine derivatives.

- Substitution: The chlorine atom can be replaced with other functional groups under specific conditions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium methoxide for nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. For instance, it has been studied for its potential as a biochemical probe to understand enzyme activities and for therapeutic applications targeting inflammatory pathways.

Antiviral Properties

Recent studies have explored the antiviral properties of benzamide derivatives, including this compound. Research indicates that compounds with similar structures have shown efficacy against viruses such as Ebola and Marburg. For example, certain aminobenzamide derivatives have been identified as potent inhibitors of viral entry, suggesting that this compound could exhibit similar antiviral activities .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Its structural analogs have demonstrated activity against various cancer cell lines by inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro studies have shown that some related compounds can induce apoptosis in tumor cells and inhibit cell proliferation effectively .

Case Studies

- Ebola Virus Inhibition: A study highlighted the discovery of small molecule inhibitors based on benzamide structures that effectively blocked Ebola virus entry in Vero cells. Compounds with similar characteristics to this compound exhibited EC50 values below 10 µM, indicating strong antiviral activity .

- HDAC Inhibition: Research on related compounds has revealed that they can selectively inhibit HDAC3 with IC50 values in the nanomolar range, demonstrating significant potential for cancer therapy. These findings suggest that this compound might share similar inhibitory effects on HDACs, contributing to its anticancer properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antiviral Activity | HDAC Inhibition | Other Notable Activities |

|---|---|---|---|

| This compound | Potentially effective | Unknown | Anti-inflammatory potential |

| 4-Amino-3-chloro-N,N-dimethylbenzamide | Effective against Ebola | Moderate | Biochemical probe |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | Limited | High | Antitumor activity |

常见问题

Q. What are the common synthetic routes for 4-amino-2-chloro-N,N-dimethylbenzamide?

Methodological Answer: The synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines. For example:

Acylation of amines : React 2-chloro-4-nitrobenzoyl chloride with dimethylamine to introduce the dimethylamino group, followed by reduction of the nitro group to an amine using catalytic hydrogenation or Sn/HCl .

Stepwise functionalization : Start with 2-chlorobenzamide derivatives, introduce the amino group via nitration/reduction, and alkylate to install the dimethylamino moiety .

Q. Key Considerations :

- Reaction Solvents : Use anhydrous dichloromethane or THF to avoid hydrolysis of the acyl chloride.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Table 1: Comparative Yields Under Different Conditions

| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | DCM | None | 78 | |

| Nitro Reduction (Sn/HCl) | EtOH/HCl | Sn | 85 | |

| Dimethylation (CH₃I/K₂CO₃) | Acetone | K₂CO₃ | 92 |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons : δ 7.2–7.8 ppm (split due to chloro and amino substituents).

- Dimethylamino group : Singlet at δ 2.8–3.1 ppm (6H, N(CH₃)₂) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 213.1 (calculated for C₉H₁₁ClN₂O) .

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3350 cm⁻¹ (N-H) .

Data Contradiction Note :

Discrepancies in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6) or impurities. Cross-validate with elemental analysis .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use DMSO:PBS (1:4) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or sulfonate) at non-critical positions without disrupting pharmacophore activity .

- pH Adjustment : The dimethylamino group (pKa ~8.5) allows salt formation in acidic buffers (e.g., HCl salts) .

Q. Table 2: Solubility in Different Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 0.12 | 25 | |

| DMSO | 45.6 | 25 | |

| Ethanol | 8.3 | 25 |

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

- Dose-Response Analysis : Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .

- Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to substituent positioning .

- Meta-Analysis : Compare datasets across studies while controlling for assay conditions (e.g., cell lines, incubation time) .

Case Study :

A derivative with a trifluoromethyl group showed 10x higher antimicrobial activity than the parent compound, attributed to increased lipophilicity (logP 2.8 vs. 1.5) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Use slow evaporation in ethyl acetate/hexane (1:3) or methanol/diethyl ether .

- Temperature Control : Crystallize at 4°C to reduce nucleation sites and improve crystal size .

- Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM]BF₄) to enhance lattice stability .

Structural Insights :

Covalent organic frameworks (COFs) with similar benzamide backbones exhibit staggered or eclipsed configurations, impacting diffraction patterns .

Q. What computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Lipophilicity : Predicted logP = 2.1 (acceptable range: 1–3) .

- Metabolic Stability : CYP3A4 susceptibility due to dimethylamino group .

- DFT Calculations : Assess electron distribution to predict reactive sites for metabolic modification .

Validation : Compare computational results with in vitro microsomal assays .

Q. How do structural modifications impact receptor binding affinity?

Methodological Answer:

- SAR Studies :

- Chloro Substituent : Essential for hydrophobic interactions (e.g., with kinase ATP pockets) .

- Dimethylamino Group : Enhances solubility but may reduce binding if steric hindrance occurs .

- Free Energy Perturbation (FEP) : Quantify energy changes when replacing chloro with bromo or methyl groups .

Q. Table 3: Binding Affinity (IC₅₀) of Derivatives

| Derivative | Target Receptor | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Parent Compound | Kinase X | 450 | |

| 4-Amino-2-fluoro Derivative | Kinase X | 320 | |

| N-Methyl Analog | Kinase X | >1000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。